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Compound of Interest
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Cat. No.: B8461081

In the field of proteomics, the choice of buffer is critical for efficient protein digestion and
subsequent analysis by mass spectrometry (MS). Triethylammonium bicarbonate (TEAB)
and ammonium bicarbonate (ABC) are two of the most commonly used volatile buffers that are
compatible with MS analysis. This guide provides an objective comparison of their
performance, supported by experimental data, to assist researchers in selecting the optimal
buffer for their specific needs.

TEAB is often favored in liquid chromatography-mass spectrometry (LC-MS) applications,
including for amine-reactive labeling techniques like TMT and iTRAQ, due to its higher volatility
compared to ammonium bicarbonate.[1][2] Conversely, ammonium bicarbonate is a cost-
effective and widely used buffer for trypsin digestion, maintaining a pH of approximately 8,
which is optimal for trypsin activity.[1]

Performance Comparison: Impact on Artificial
Deamidation

A significant consideration in sample preparation for proteomics is the potential for introducing
artificial modifications during the process. Non-enzymatic deamidation of asparagine (Asn) and
glutamine (GIn) residues is a common artifact that can complicate data analysis. A study
comparing the effects of different digestion buffers on artificial deamidation provides valuable
guantitative insights.
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The results indicate that the choice of buffer has a significant impact on the level of artificial Asn
deamidation.[3] TEAB was found to induce the highest rate of artificial Asn deamidation among
the tested buffers, while GIn deamidation showed no significant differences between the
buffers.[3] The half-life of Asn deamidation in TEAB was approximately 137 times shorter than
in ammonium acetate (pH 6), highlighting its potential to introduce this modification.[3]
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Table 1: Comparison of different digestion buffers on the rate of artificial asparagine (Asn)
deamidation and overall protein/peptide identification. Data synthesized from a comparative
study.[3]

Experimental Protocols

Below are detailed methodologies for protein digestion using TEAB and ammonium
bicarbonate buffers.

1. In-Solution Protein Digestion with TEAB Buffer

This protocol is adapted for samples where proteins are already solubilized.
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o Materials:

o 1 M Triethylammonium bicarbonate (TEAB) stock solution, pH 8.5

[¢]

Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM TEAB

[¢]

Alkylating agent: 200 mM lodoacetamide (IAA) in 50 mM TEAB (prepare fresh and protect
from light)

o

Sequencing-grade modified trypsin

Formic acid

[e]

e Procedure:

o Protein Solubilization: Ensure the protein sample is solubilized in a compatible buffer. If not
already in a suitable buffer, perform a buffer exchange into 50 mM TEAB.

o Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 60°C for 1 hour.

o Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 10-20
mM. Incubate in the dark at room temperature for 30 minutes.

o Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C overnight.
o Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

o Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method
before LC-MS analysis.[2]

2. In-Solution Protein Digestion with Ammonium Bicarbonate Buffer
This protocol is a standard method for protein digestion.[4][5]
e Materials:

o 1 M Ammonium bicarbonate (ABC) stock solution, pH 8.0

o Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM ABC
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o Alkylating agent: 200 mM lodoacetamide (IAA) in 50 mM ABC (prepare fresh and protect
from light)

o Sequencing-grade modified trypsin

o Formic acid

e Procedure:

o Protein Solubilization: Ensure the protein sample is in a solution compatible with digestion.
Perform a buffer exchange to 50 mM ABC if necessary.

o Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

o Alkylation: After cooling to room temperature, add IAA to a final concentration of 20 mM.
Incubate for 45 minutes in the dark at room temperature.

o Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C
overnight.

o Quenching: Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop
the digestion.

o Desalting: Clean up the resulting peptide mixture using a C18 column prior to LC-MS
analysis.

Visualizing Experimental Workflow and a
Representative Signaling Pathway

Experimental Workflow for Buffer Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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